molecular formula C11H12ClN3O B2878547 4-(5-Chloro-1H-benzo[d]imidazol-2-yl)morpholine CAS No. 333771-44-1

4-(5-Chloro-1H-benzo[d]imidazol-2-yl)morpholine

Cat. No.: B2878547
CAS No.: 333771-44-1
M. Wt: 237.69
InChI Key: QKLNZAXCSBCBHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-Chloro-1H-benzo[d]imidazol-2-yl)morpholine is a heterocyclic compound that contains both a benzimidazole and a morpholine ring. Benzimidazole derivatives are known for their broad spectrum of biological activities, making them significant in medicinal chemistry . The presence of a chlorine atom and a morpholine ring in this compound potentially enhances its pharmacological properties.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

4-(5-Chloro-1H-benzo[d]imidazol-2-yl)morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(5-Chloro-1H-benzo[d]imidazol-2-yl)morpholine has a wide range of applications in scientific research:

Mechanism of Action

Properties

IUPAC Name

4-(6-chloro-1H-benzimidazol-2-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3O/c12-8-1-2-9-10(7-8)14-11(13-9)15-3-5-16-6-4-15/h1-2,7H,3-6H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKLNZAXCSBCBHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC3=C(N2)C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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